4-(Methylamino)butan-2-one hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for 4-(Methylamino)butan-2-one hydrochloride is 1S/C5H11NO.ClH/c1-5(7)3-4-6-2;/h6H,3-4H2,1-2H3;1H . This indicates the presence of a chloride ion (Cl-) along with the organic compound.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 137.61 . The storage temperature is room temperature .Scientific Research Applications
Metabolite Identification in Designer Drugs
Zaitsu et al. (2009) conducted a study to identify the specific metabolites of new designer drugs, including 2-methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one (bk-MBDB), in human urine. They found major metabolic pathways such as N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. This study is significant for understanding the metabolic pathways of such compounds in humans (Zaitsu et al., 2009).
Metabolism and Toxicological Analysis of β-Keto Derivatives
In another study by Zaitsu et al. (2011), the metabolism of β-keto derivatives of 3,4-methylenedioxyphenylalkylamines, including 2-methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one, was reviewed. This research is crucial for understanding the toxicological profiles of these substances in forensic and clinical toxicology (Zaitsu et al., 2011).
Synthesis Research
Peng (2010) focused on synthesizing 4-(methylamino)butanoic acid, a compound related to 4-(Methylamino)butan-2-one hydrochloride. This research contributes to the broader field of organic synthesis, providing insights into the chemical reactions and processes involved in creating such compounds (Peng, 2010).
Structural Analysis of Cathinones
Nycz et al. (2011) conducted a study on the X-ray structures and computational studies of several cathinones, which may include derivatives or analogs of this compound. Understanding the molecular structure of these compounds is essential for their classification and potential application in various fields (Nycz et al., 2011).
Use in Creating Molecular Imprints
Syu et al. (2010) explored the synthesis of a recognition matrix using 4-Methylamino-N-allylnaphthalimide, a compound related to this compound, for imprinting creatinine. This work is vital for the development of advanced materials capable of specific molecular recognition, which has applications in biochemistry and materials science (Syu et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-(methylamino)butan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)3-4-6-2;/h6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVLSZATCUEEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26387-62-2 | |
Record name | 2-Butanone, 4-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26387-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.